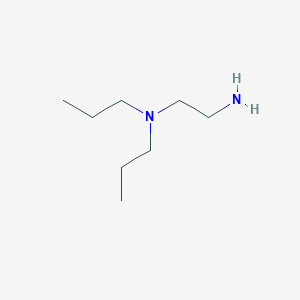

N1,N1-Dipropylethane-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N',N'-dipropylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-3-6-10(7-4-2)8-5-9/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDXQHYISPCTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931151 | |

| Record name | N~1~,N~1~-Dipropylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14165-22-1 | |

| Record name | N~1~,N~1~-Dipropylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethyl)dipropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N1,N1-Dipropylethane-1,2-diamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N1,N1-Dipropylethane-1,2-diamine (CAS No. 121-05-1). This diamine is a valuable intermediate in various synthetic applications, including pharmaceuticals and materials science.

Core Chemical and Physical Properties

This compound, also known as N,N-Diisopropylethylenediamine, is a colorless liquid with a characteristic amine odor.[1] It is miscible with water and soluble in most organic solvents.[2] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C8H20N2 | [3] |

| Molecular Weight | 144.26 g/mol | [4] |

| CAS Number | 121-05-1 | [4] |

| IUPAC Name | N',N'-di(propan-2-yl)ethane-1,2-diamine | [1] |

| Melting Point | -40 °C | [2] |

| Boiling Point | 144 °C | [2] |

| Density | 0.806 g/cm³ | [2] |

| Refractive Index | 1.4420 | [5] |

| Flash Point | 54 °C | [5] |

| InChI Key | CURJNMSGPBXOGK-UHFFFAOYSA-N | [6] |

| SMILES | CC(C)N(CCN)C(C)C | [6] |

Chemical Structure

The structure of this compound features a central ethylenediamine backbone with two isopropyl groups attached to one of the nitrogen atoms. This substitution pattern imparts significant steric hindrance, which influences its reactivity and coordination chemistry.[1]

References

- 1. N,N-Diisopropylethylenediamine | 121-05-1 | Benchchem [benchchem.com]

- 2. N,N-Diisopropylethylenediamine | 121-05-1 | AAA12105 [biosynth.com]

- 3. calpaclab.com [calpaclab.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. CN1634856A - A kind of synthetic method of N,N-diisopropylethylenediamine - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of Asymmetrically Substituted Diamines

For Researchers, Scientists, and Drug Development Professionals

Chiral diamines are critical structural motifs in a vast array of pharmaceuticals, natural products, and serve as indispensable ligands and catalysts in asymmetric synthesis. Their stereocontrolled synthesis is a pivotal challenge in modern organic chemistry. This in-depth technical guide provides a comprehensive overview of the core synthetic pathways for accessing asymmetrically substituted diamines, with a focus on methodologies that offer high efficiency, stereoselectivity, and practical applicability for researchers in academic and industrial settings, particularly in the field of drug development.

Catalytic Asymmetric Synthesis

Catalytic asymmetric methods are highly sought after for their atom economy and ability to generate enantiomerically enriched products from prochiral starting materials using only a substoichiometric amount of a chiral catalyst.

Asymmetric Ring-Opening of meso-Aziridines

The desymmetrization of prochiral meso-aziridines through nucleophilic ring-opening is a powerful strategy for the synthesis of C2-symmetric and unsymmetrical chiral 1,2-diamines.[1] This method allows for the installation of two distinct amino functionalities with high stereocontrol. A variety of chiral catalysts, including those based on magnesium, yttrium, and silver, have been successfully employed.[1][2]

Experimental Protocol: Mg(OTf)₂/N,N'-Dioxide Catalyzed Asymmetric Ring-Opening of a meso-Aziridine with Aniline

-

Materials: meso-N-(2-picolinoyl)aziridine (1.0 equiv), Aniline (1.2 equiv), Mg(OTf)₂ (10 mol%), Chiral N,N'-dioxide ligand (11 mol%), Dry Toluene, Anhydrous Na₂SO₄.

-

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add Mg(OTf)₂ (0.10 mmol) and the chiral N,N'-dioxide ligand (0.11 mmol).

-

Add dry toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes.

-

Add the meso-N-(2-picolinoyl)aziridine (1.0 mmol) to the catalyst mixture.

-

Add the aniline (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at 25 °C and monitor by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess by chiral HPLC analysis.

-

Quantitative Data:

| Entry | Aziridine Substituent (R) | Nucleophile | Catalyst System | Yield (%) | ee (%) | Reference |

| 1 | Phenyl | Aniline | Mg(OTf)₂ / Chiral N,N'-Dioxide | 97 | 95 | [2] |

| 2 | Cyclohexyl | 4-Methoxyaniline | Y(OTf)₃ / Chiral Phosphine Oxide | 94 | 96 | [2] |

| 3 | Methyl | Benzylamine | AgSbF₆ / (S)-DTBM-Segphos | 85 | 92 | [1] |

Caption: Catalytic cycle for enantioselective N-allylation.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. The auxiliary is temporarily attached to the substrate to direct a stereoselective transformation, and is subsequently removed. Evans oxazolidinones are among the most widely used and effective chiral auxiliaries.

Experimental Protocol: Asymmetric Alkylation of an N-Acyloxazolidinone

*[3] Materials: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Propionyl chloride, n-Butyllithium, Benzyl bromide, THF.

-

Procedure (Acylation):

-

Dissolve the oxazolidinone in dry THF and cool to -78 °C.

-

Add n-butyllithium dropwise and stir for 15 minutes.

-

Add propionyl chloride and stir for 30 minutes at -78 °C, then warm to room temperature.

-

Quench with saturated aqueous NH₄Cl and extract with ether.

-

Dry, concentrate, and purify by chromatography to obtain the N-acyloxazolidinone.

-

-

Procedure (Alkylation):

-

Dissolve the N-acyloxazolidinone in dry THF and cool to -78 °C.

-

Add a solution of LDA in THF and stir for 30 minutes.

-

Add benzyl bromide and stir for 2-4 hours at -78 °C.

-

Quench with saturated aqueous NH₄Cl and proceed with work-up and purification.

-

-

Procedure (Auxiliary Cleavage):

-

The alkylated product can be cleaved under various conditions (e.g., LiOH/H₂O₂ or LiBH₄) to yield the corresponding carboxylic acid, alcohol, or other derivatives, from which the diamine can be synthesized via standard functional group manipulations (e.g., Curtius rearrangement).

-

Quantitative Data:

| Entry | Electrophile | Diastereomeric Ratio | Reference |

| 1 | Benzyl bromide | >99:1 | |

| [3] | 2 | Allyl iodide | 98:2 |

| [3] | 3 | Isopropyl iodide | 95:5 |

| [3] |

Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes such as transaminases and engineered variants of pyridoxal 5'-phosphate (PLP)-dependent enzymes can be used to synthesize chiral amines and diamines with high enantiopurity.

[4][5]Conceptual Workflow for Biocatalytic Asymmetric Mannich Reaction

T[4][6]his approach utilizes an engineered PLP-dependent enzyme to catalyze the stereoselective Mannich-type reaction between an α-amino acid and a cyclic imine.

Experimental Protocol: Enzymatic Synthesis of L-tambroline

*[4] Materials: L-Alanine, Δ¹-Pyrroline-5-carboxylate, Engineered LolT enzyme variant, Pyridoxal 5'-phosphate (PLP), Buffer solution.

-

Procedure:

-

Prepare a reaction mixture containing L-alanine, Δ¹-pyrroline-5-carboxylate, PLP, and the engineered enzyme in a suitable buffer.

-

Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the reaction progress by HPLC or LC-MS.

-

Upon completion, terminate the reaction by protein precipitation (e.g., with acetonitrile or heat).

-

Centrifuge to remove the enzyme, and purify the supernatant to isolate the diamino acid product.

-

Quantitative Data:

| Entry | Amino Acid Donor | Imine Acceptor | Enzyme | Yield (%) | de (%) | ee (%) | Reference |

| 1 | Glycine | Δ¹-Pyrroline | Engineered LolT | >95 | >99 | >99 | |

| [6] | 2 | L-Alanine | Δ¹-Pyrroline-5-carboxylate | Engineered LolT | Gram-scale | >99 | >99 |

| [4] |

Enzymatic Cascade for Diamine Synthesis

Caption: A biocatalytic cascade for the synthesis of α,β-diamino acids.

References

- 1. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 2. rua.ua.es [rua.ua.es]

- 3. chemistry.williams.edu [chemistry.williams.edu]

- 4. escholarship.org [escholarship.org]

- 5. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of N1,N1-Dipropylethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N1-Dipropylethane-1,2-diamine, a substituted ethylenediamine, is a chemical compound of interest in various fields of chemical synthesis and drug development. Its structure, featuring both a primary and a tertiary amine, imparts specific physicochemical properties that are critical for its application and handling. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for these experimental procedures.

Core Physical Properties

The physical properties of a compound are fundamental to its application in research and development. Below is a summary of the available data for this compound.

Data Presentation

| Physical Property | Value | Source(s) |

| CAS Number | 14165-22-1 | [1][2] |

| Molecular Formula | C₈H₂₀N₂ | [1][2] |

| Molecular Weight | 144.26 g/mol | [1][3] |

| Boiling Point | 186-189 °C | [1] |

| Density | 0.802 g/cm³ | [1] |

| Flash Point | 69 °C | [1] |

| Solubility | Soluble in water and polar organic solvents. | General amine properties |

Experimental Protocols

Detailed and accurate determination of physical properties is paramount for the reliable application of a chemical compound. The following sections describe standard experimental protocols that can be employed to determine the key physical properties of this compound.

Determination of Boiling Point by Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Materials:

-

This compound sample

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle

-

Boiling chips

-

Clamps and stand

Procedure:

-

Place a small volume (e.g., 10-20 mL) of this compound into the distillation flask, and add a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.

-

Begin to heat the distillation flask gently using the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises and enters the condenser.

-

Record the temperature at which the liquid is actively distilling and condensing into the receiving flask. This stable temperature is the boiling point.[4]

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Measurement of Density using a Pycnometer

Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for measuring the density of a liquid.

Materials:

-

This compound sample

-

Pycnometer (a specific gravity bottle of a known volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Water bath (for temperature control)

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass (m_pyc).

-

Fill the pycnometer with distilled water of a known temperature and determine the mass of the pycnometer and water (m_pyc+water).

-

Calculate the volume of the pycnometer at that temperature using the known density of water.

-

Empty and dry the pycnometer, then fill it with the this compound sample.

-

Measure the mass of the pycnometer and the sample (m_pyc+sample).

-

The density of the sample can then be calculated using the formula: Density = (m_pyc+sample - m_pyc) / Volume_pyc

Solubility Assessment

Understanding the solubility of a compound in various solvents is crucial for its use in reactions, formulations, and purification processes.

Materials:

-

This compound sample

-

Test tubes

-

Vortex mixer

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)

Procedure:

-

Add a small, measured amount of this compound (e.g., 10 mg) to a test tube.

-

Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Vigorously mix the contents of the test tube using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution to determine if the compound has completely dissolved. The solution should be clear and free of any solid particles.

-

If the compound dissolves, it is considered soluble in that solvent under the tested conditions. If not, it is classified as insoluble or sparingly soluble.

-

This process is repeated for a range of solvents of varying polarities to create a solubility profile. As an amine, this compound is expected to be soluble in water and polar organic solvents.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of this compound.

Workflow for the determination of physical properties.

References

A Comprehensive Technical Guide to N¹,N¹-Dipropylethane-1,2-diamine: Synthesis, Properties, and Applications in Bioinorganic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N¹,N¹-Dipropylethane-1,2-diamine, a versatile diamine ligand. The focus is on its chemical identity, synthesis, physicochemical properties, and its significant role as a chelating agent in the development of biologically active metal complexes. While direct biological activity of the free ligand is not extensively documented, its coordination chemistry is of considerable interest in the design of novel therapeutic and diagnostic agents.

Chemical Identification and Nomenclature

The compound of interest, often referred to as N¹,N¹-Dipropylethane-1,2-diamine, is systematically named N¹,N¹-Diisopropylethane-1,2-diamine according to IUPAC nomenclature. The presence of isopropyl groups, rather than n-propyl groups, is the more commonly cited structure in chemical literature and supplier catalogs. Clarity in nomenclature is crucial for accurate research and procurement.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | N¹,N¹-Diisopropylethane-1,2-diamine |

| CAS Number | 121-05-1[1][2][3][4][5] |

| Synonyms | 2-Aminoethyldiisopropylamine, N,N-Diisopropylethylenediamine[1][3][5] |

| Molecular Formula | C₈H₂₀N₂[1][2][3] |

| Molecular Weight | 144.26 g/mol [1][2][6] |

Physicochemical Properties

Understanding the physicochemical properties of N¹,N¹-Diisopropylethane-1,2-diamine is essential for its handling, application in synthesis, and for predicting the behavior of its derivatives.

Table 2: Physicochemical Data for N¹,N¹-Diisopropylethane-1,2-diamine

| Property | Value | Source |

| Appearance | Colorless liquid | [5] |

| Odor | Faint ammonia-like | [5] |

| Boiling Point | 144 °C | [5] |

| Melting Point | -40 °C | [5] |

| Density | 0.806 g/cm³ | [5] |

| Solubility | Soluble in water and most organic solvents | [5] |

| Purity | ≥ 98% | [5] |

Synthesis of N¹,N¹-Diisopropylethane-1,2-diamine

The primary industrial synthesis of N¹,N¹-Diisopropylethane-1,2-diamine is achieved through the high-pressure ammonolysis of N,N-diisopropylaminoethyl chloride hydrochloride. This method is noted for its high yield and relatively straightforward process.

General Reaction Scheme

Caption: General reaction scheme for the synthesis of N¹,N¹-Diisopropylethane-1,2-diamine.

Detailed Experimental Protocol: High-Pressure Ammonolysis

This protocol is based on established methodologies for the synthesis of N¹,N¹-Diisopropylethane-1,2-diamine.

Materials:

-

N,N-diisopropylamino chloroethane hydrochloride (93 g, 0.465 mol)

-

Benzene (279 g)

-

Liquid ammonia (119 g, 7 mol)

-

High-pressure reaction kettle equipped with stirring and temperature monitoring.

Procedure:

-

The high-pressure reaction kettle is charged with N,N-diisopropylamino chloroethane hydrochloride and benzene.

-

The kettle is securely sealed, and liquid ammonia is introduced.

-

The mixture is heated to 120°C over a period of 3 hours, during which the internal pressure will reach approximately 6 MPa.

-

The reaction is maintained at this temperature and pressure with continuous stirring for several hours, with the reaction progress monitored as required.

-

Upon completion, the reactor is cooled to room temperature, and the excess ammonia is carefully vented.

-

The resulting mixture undergoes a standard work-up, which includes filtration to remove the ammonium chloride byproduct.

-

The solvent is removed by distillation, and the crude product is purified by vacuum distillation to yield N¹,N¹-Diisopropylethane-1,2-diamine.

Role in Coordination Chemistry and Biological Activity

While N¹,N¹-Diisopropylethane-1,2-diamine itself is primarily utilized as a chemical intermediate, it plays a crucial role as a bidentate ligand in coordination chemistry. The resulting metal complexes have garnered significant attention for their potential biological activities. The two nitrogen atoms of the diamine readily chelate to a metal center, forming a stable five-membered ring. This structural motif is a cornerstone in the design of metallodrugs.

Workflow: From Ligand Synthesis to Biologically Active Metal Complexes

Caption: Workflow from ligand synthesis to the evaluation of biologically active metal complexes.

Antimicrobial and Anticancer Potential of Metal Complexes

Research into transition metal complexes of diamine ligands, including those structurally related to N¹,N¹-Diisopropylethane-1,2-diamine, has demonstrated promising antimicrobial and anticancer activities. For instance, copper(II) complexes with mixed-ligand systems involving diamines have shown significant antimicrobial effects against various microbes.[7][8] Furthermore, such complexes have been investigated for their antiproliferative activity against cancer cell lines.[7][8] The biological efficacy of these complexes is often attributed to the synergistic effect of the metal ion and the coordinated ligand, which can facilitate interaction with biological targets such as DNA or essential enzymes.

Applications in Drug Development

The primary application of N¹,N¹-Diisopropylethane-1,2-diamine in the pharmaceutical sector is as a key intermediate in the synthesis of more complex molecules. A notable example is its use in the synthesis of the nootropic drug pramiracetam.[9] Its utility extends to being a building block in the creation of a diverse range of active pharmaceutical ingredients (APIs) and agrochemicals.[5][9] The steric hindrance provided by the diisopropyl groups can be strategically employed to influence the reactivity and selectivity of synthetic transformations.

Conclusion

N¹,N¹-Diisopropylethane-1,2-diamine is a valuable and versatile chemical entity for researchers and professionals in drug development and materials science. While its direct biological activity is not a primary focus of current research, its role as a precursor and a robust chelating ligand is well-established. The exploration of its metal complexes continues to be a promising avenue for the discovery of novel therapeutic agents with a wide range of biological activities. This guide provides a foundational understanding of its synthesis, properties, and key applications, serving as a practical resource for its use in a research and development setting.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. N1,N1-Diisopropylethane-1,2-diamine [oakwoodchemical.com]

- 3. N,N-Diisopropylethylenediamine, 97% | Fisher Scientific [fishersci.ca]

- 4. N,N-Diisopropylethylenediamine 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. nbinno.com [nbinno.com]

- 6. N1,N1-Diisopropylethane-1,2-diamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. researchgate.net [researchgate.net]

- 8. staff-old.najah.edu [staff-old.najah.edu]

- 9. N,N-Diisopropylethylenediamine | 121-05-1 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Solubility and Stability of N-alkylated Ethane-1,2-diamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties—solubility and stability—of N-alkylated ethane-1,2-diamines. These compounds are pivotal in various applications, including as ligands in coordination chemistry, catalysts in organic synthesis, and as building blocks for pharmaceuticals and functional materials. A thorough understanding of their solubility and stability is paramount for optimizing reaction conditions, purification processes, formulation development, and ensuring product shelf-life.

Solubility of N-alkylated Ethane-1,2-diamines

The solubility of N-alkylated ethane-1,2-diamines is significantly influenced by the nature of the alkyl substituents, including their size and number, which affects their polarity and ability to form hydrogen bonds. Generally, lower molecular weight N-alkylated derivatives exhibit good solubility in polar solvents due to the presence of nitrogen atoms that can act as hydrogen bond acceptors.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for selected N-alkylated ethane-1,2-diamines in various solvents.

| Compound Name | IUPAC Name | Molecular Formula | Solvent | Temperature (°C) | Solubility |

| N,N'-Dimethylethylenediamine | N,N'-Dimethylethane-1,2-diamine | C₄H₁₂N₂ | Water | Room Temp. | Highly Soluble/Miscible[1][2] |

| Ethanol | Room Temp. | Soluble[1] | |||

| Methanol | Room Temp. | Soluble[1] | |||

| Acetone | Room Temp. | Soluble[1] | |||

| Chloroform | Room Temp. | Miscible[3][4] | |||

| Dichloromethane | Room Temp. | Miscible[3][4] | |||

| N,N'-Diethylethylenediamine | N,N'-Diethylethane-1,2-diamine | C₆H₁₆N₂ | Water | 25 | ~698 g/L (estimated)[5] |

| Water | Room Temp. | Miscible/Slightly Soluble[6][7] | |||

| Methanol | Room Temp. | Soluble[8] | |||

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | N,N,N',N'-Tetramethylethane-1,2-diamine | C₆H₁₆N₂ | Water | 20 | Miscible[9] |

| Most Organic Solvents | Room Temp. | Miscible[9] |

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

The equilibrium shake-flask method is a widely recognized technique for determining the thermodynamic solubility of a compound in a given solvent.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of the N-alkylated ethane-1,2-diamine is added to a known volume of the selected solvent in a sealed, thermostated vessel. The presence of undissolved solute is essential to ensure saturation.

-

Equilibration: The mixture is agitated (e.g., using an orbital shaker or magnetic stirrer) at a constant temperature for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand, permitting the undissolved solute to settle.

-

Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a chemically inert filter (e.g., a 0.45 µm PTFE filter) to remove any solid particles.

-

Quantification: The concentration of the N-alkylated ethane-1,2-diamine in the filtered, saturated solution is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with an appropriate detector. A pre-established calibration curve is used for accurate quantification.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L).

Stability of N-alkylated Ethane-1,2-diamines

The stability of N-alkylated ethane-1,2-diamines is a critical parameter, particularly for their storage and application in various chemical processes. Stability can be categorized into thermal and chemical (e.g., hydrolytic and oxidative) stability.

Quantitative Stability Data

This table presents key stability data for some N-alkylated ethane-1,2-diamines. Boiling points are included as an indicator of thermal stability, with higher boiling points generally suggesting lower volatility and greater thermal endurance under non-decomposition conditions.

| Compound Name | IUPAC Name | Molecular Formula | Boiling Point (°C) | Decomposition Temperature (°C) | Notes |

| N,N'-Dimethylethylenediamine | N,N'-Dimethylethane-1,2-diamine | C₄H₁₂N₂ | 119-120[10] | - | Air sensitive. |

| N,N'-Diethylethylenediamine | N,N'-Diethylethane-1,2-diamine | C₆H₁₆N₂ | 152-154 | - | Air and moisture sensitive.[6] |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | N,N,N',N'-Tetramethylethane-1,2-diamine | C₆H₁₆N₂ | 120-122[11] | ~114.1[12] | Highly flammable; stable under normal conditions.[11] |

Thermal Stability

N-alkylated ethane-1,2-diamines can undergo thermal decomposition, particularly at elevated temperatures. For instance, thermogravimetric analysis (TGA) of N,N,N',N'-tetramethylethylenediamine (TMEDA) has shown that it begins to evaporate at temperatures below its boiling point, with a thermal decomposition temperature identified around 114.1°C.[12] The stability can also be influenced by the presence of other substances; for example, TMEDA is incompatible with strong oxidizing agents, acids, and certain metals like copper and mercury.[11]

Chemical Stability

-

Hydrolytic Stability: While specific quantitative data on the hydrolytic stability of N-alkylated ethane-1,2-diamines is not abundant in the literature, it is known that the C-N bond in aliphatic amines is generally stable towards hydrolysis under neutral conditions.[13] However, under certain catalytic or harsh acidic/basic conditions, hydrolysis could be a concern. The stability of related polyester resins has been shown to be influenced by the amine used for neutralization, indicating that the structure of the amine can play a role in the hydrolytic environment.[14]

Experimental Protocol: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA is a fundamental technique for evaluating the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the liquid N-alkylated ethane-1,2-diamine is placed into a tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed on the TGA's microbalance. The desired atmosphere (e.g., inert nitrogen or reactive air) is set at a constant flow rate.

-

Temperature Program: A temperature program is initiated, typically involving a linear heating rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Acquisition: The instrument continuously records the sample's mass and temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from this curve, representing the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Conclusion

This guide has provided a foundational understanding of the solubility and stability of N-alkylated ethane-1,2-diamines, supported by available quantitative data and detailed experimental protocols. The solubility is largely dictated by the polarity imparted by the alkyl chains, with smaller, less substituted diamines showing greater aqueous solubility. Thermal stability is significant, though these compounds can be susceptible to evaporation and decomposition at elevated temperatures. Furthermore, their chemical stability, particularly towards oxidation, necessitates careful handling and storage. The presented experimental workflows offer standardized approaches for researchers to generate further quantitative data, contributing to a more comprehensive understanding of this important class of compounds. For professionals in drug development and materials science, this information is crucial for informed decision-making in formulation, synthesis, and application.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. N,N-Dimethylethylenediamine CAS#: 108-00-9 [m.chemicalbook.com]

- 3. N,N'-Dimethylethylenediamine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. N,N-Dimethylethylenediamine | 108-00-9 [chemicalbook.com]

- 5. N,N'-diethyl ethylene diamine, 111-74-0 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. N,N-DIETHYLETHYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. N,N-Diethylethylenediamine CAS#: 100-36-7 [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N,N,N',N'-Tetramethylethylenediamine | 110-18-9 [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO 2 catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00533C [pubs.rsc.org]

- 14. paint.org [paint.org]

- 15. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 16. Oxidation of N-alkyl and C-alkylputrescines by diamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts | MDPI [mdpi.com]

- 18. mdpi.com [mdpi.com]

The Core of Proximity: A Technical Guide to Fundamental Reaction Mechanisms Involving Vicinal Diamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicinal diamines, organic compounds featuring amino groups on adjacent carbon atoms, are privileged structural motifs in a vast array of biologically active molecules and serve as critical ligands in asymmetric catalysis.[1][2] Their prevalence in pharmaceuticals and natural products underscores the importance of understanding the fundamental reaction mechanisms that govern their synthesis and reactivity.[3][4] This in-depth technical guide provides a comprehensive overview of the core reaction mechanisms for synthesizing vicinal diamines, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. The strategic installation of vicinal diamine functionalities is a key consideration in the design of novel therapeutics and catalysts.[5]

Key Synthetic Strategies and Mechanisms

The synthesis of vicinal diamines can be broadly categorized into several key strategies, each with distinct mechanistic pathways and advantages in terms of stereocontrol and substrate scope.

Metal-Catalyzed Diamination of Alkenes

The direct diamination of alkenes represents one of the most atom-economical methods for constructing the vicinal diamine framework.[2] Rhodium and Nickel-based catalysts have proven particularly effective in this transformation.

A powerful one-pot method for the synthesis of vicinal diamines from unactivated alkenes involves a rhodium-catalyzed aziridination followed by a nucleophilic ring-opening of the aziridine intermediate.[6] This tandem sequence allows for the efficient installation of two nitrogen atoms across a double bond.

A proposed mechanistic pathway for this transformation is depicted below. The reaction is initiated by the rhodium catalyst, which facilitates the formation of an aziridine intermediate from the alkene and a nitrogen source. Subsequent nucleophilic attack by an amine on the activated aziridine leads to the formation of the vicinal diamine.

References

- 1. The Chemistry of Vicinal Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metal-catalysed 1,2-diamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. pubs.acs.org [pubs.acs.org]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Ethylenediamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ethylenediamine backbone, a seemingly simple N-C-C-N motif, has proven to be a remarkably versatile scaffold in the annals of medicinal chemistry. From the revolutionary discovery of the first antihistamines to the development of contemporary anticancer agents, substituted ethylenediamines have played a pivotal role in shaping modern pharmacotherapy. This technical guide delves into the rich history of these compounds, tracing their discovery and evolution. It provides a comprehensive overview of their synthesis, quantitative structure-activity relationships (SAR), and the intricate signaling pathways they modulate.

A Historical Perspective: From Serendipity to Rational Design

The story of substituted ethylenediamines as therapeutic agents begins in the 1930s at the Pasteur Institute in Paris. In 1937, the Swiss-born Italian pharmacologist Daniel Bovet and his colleague Anne-Marie Staub pioneered the field of antihistamines by discovering that certain phenolic ethers, which included an ethylenediamine moiety, could counteract the effects of histamine. This groundbreaking work, which would later earn Bovet the Nobel Prize in Physiology or Medicine in 1957, laid the foundation for the development of the first generation of H1 receptor antagonists.

These early compounds, while effective, were beset by significant sedative and anticholinergic side effects. Nevertheless, they represented a major breakthrough in the treatment of allergic conditions. The first clinically useful antihistamine, tripelennamine (Pyribenzamine), was an ethylenediamine derivative developed in the United States. This was soon followed by other notable members of this class, such as mepyramine (pyrilamine).

The latter half of the 20th century and the early 21st century have witnessed the expansion of substituted ethylenediamines into other therapeutic arenas. Their ability to chelate metals has been exploited in the design of platinum-based anticancer agents. More recently, they have emerged as potent inhibitors of enzymes such as farnesyltransferase, a key target in cancer therapy.

Synthesis of Substituted Ethylenediamines: Key Methodologies

The synthesis of substituted ethylenediamines can be broadly categorized into several approaches, each with its own advantages and limitations.

Nucleophilic Substitution

One of the most common methods involves the nucleophilic substitution of a suitable electrophile with an amine. A classic example is the reaction of an N-substituted amine with a 2-haloethylamine derivative. For instance, N-aryl-N'-benzyl-1,2-ethanediamines can be synthesized from various anilines and N-benzyl-2-chloroethylamine hydrochloride. Another variation of this approach utilizes N-(2-bromoethyl)phthalimide, followed by hydrazinolysis to deprotect the primary amine.

Reductive Amination

Reductive amination offers a versatile route to asymmetrically substituted ethylenediamines. This one-pot reaction typically involves the condensation of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Michael Addition and Subsequent Transformations

A multi-step sequence involving a Michael addition provides an economical route to N-substituted ethylenediamines. This method typically starts with the Michael addition of an amine to an α,β-unsaturated ester like ethyl acrylate. The resulting β-amino ester is then subjected to hydrazinolysis to form a hydrazide, followed by a Curtius rearrangement to yield the final ethylenediamine derivative.

Quantitative Data and Structure-Activity Relationships (SAR)

The therapeutic efficacy of substituted ethylenediamines is intrinsically linked to their structural features. Quantitative structure-activity relationship (QSAR) studies have been instrumental in optimizing their activity and minimizing off-target effects.

Antihistaminic Activity

For the first-generation ethylenediamine antihistamines, the binding affinity for the H1 receptor is a key determinant of their potency. The inhibition constant (Ki) is a commonly used metric to quantify this affinity, with lower Ki values indicating higher affinity.

| Antihistamine | Chemical Class | H1 Receptor Ki (nM) |

| Mepyramine (Pyrilamine) | Ethylenediamine | 0.28 |

| Tripelennamine | Ethylenediamine | Not specified |

| Diphenhydramine | Ethanolamine | 1.1 |

| Promethazine | Phenothiazine | 2.2 |

| Chlorpheniramine | Alkylamine | 3.2 |

| Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values for comparative purposes. |

Anticancer Activity

The anticancer activity of substituted ethylenediamines is often evaluated by their ability to inhibit the growth of cancer cell lines, quantified by the half-maximal inhibitory concentration (IC50).

| Compound | Target/Mechanism | Cell Line | IC50 |

| Ethylenediamine-based Farnesyltransferase Inhibitor (1f) | Farnesyltransferase Inhibition | - | 25 nM (in vitro) |

| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride (Compound 7) | Cytotoxic | A549 (Lung), MDA-MB-231 (Breast), PC3 (Prostate) | Concentration-dependent cytotoxicity observed |

| N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride (Compound 8) | Cytotoxic | A549 (Lung), MDA-MB-21 (Breast), PC3 (Prostate) | Concentration-dependent cytotoxicity observed |

| Zinc (II) dichloroethylenediamine complex | Antiproliferative | HeLa (Cervical) | 898.35 µg/mL |

Experimental Protocols

General Synthesis of N-Substituted Ethylenediamine Derivatives via Michael Addition, Hydrazinolysis, and Curtius Rearrangement

This three-step sequence provides an economical and versatile route to N-substituted ethylenediamine derivatives.

Step 1: Michael Addition A mixture of the starting amine (1.1 equivalents) and an α,β-unsaturated ester such as ethyl acrylate (1.0 equivalent) in a suitable solvent (e.g., water or methanol) is stirred at room temperature. A Lewis acid catalyst (e.g., FeCl3·6H2O) can be added to facilitate the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is extracted with an organic solvent, washed, dried, and concentrated under reduced pressure.

Step 2: Hydrazinolysis The product from Step 1 is dissolved in a solvent like methanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. After cooling, the solvent and excess hydrazine can be removed under reduced pressure to yield the corresponding hydrazide.

Step 3: Curtius Rearrangement The hydrazide from Step 2 is dissolved in an acidic aqueous solution (e.g., HCl) and cooled in an ice bath. A solution of sodium nitrite is added dropwise, maintaining the temperature below 5°C. The resulting acyl azide is then carefully heated in a suitable solvent (e.g., toluene) to induce the Curtius rearrangement, forming an isocyanate intermediate. Subsequent hydrolysis of the isocyanate with acid yields the final N-substituted ethylenediamine.

Synthesis of Pyrilamine (Mepyramine)

A common synthetic route to pyrilamine involves the reaction of 2-aminopyridine with the sodium salt of N-(p-methoxybenzyl)-N',N'-dimethylethylenediamine.

Step 1: Preparation of N-(p-methoxybenzyl)-N',N'-dimethylethylenediamine p-Methoxybenzyl chloride is reacted with an excess of N,N-dimethylethylenediamine. The resulting hydrochloride salt is neutralized with a base to yield the free amine.

Step 2: Sodamide-mediated coupling In a suitable anhydrous solvent such as toluene, sodamide is added to 2-aminopyridine to form the sodium salt. To this mixture, N-(p-methoxybenzyl)-N',N'-dimethylethylenediamine from Step 1 is added, and the reaction is heated. After the reaction is complete, the mixture is cooled, and the product is isolated and purified.

Signaling Pathways and Mechanisms of Action

H1 Receptor Antagonism

The primary mechanism of action for ethylenediamine-based antihistamines is the competitive antagonism of the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. Ethylenediamine antihistamines, by blocking the binding of histamine to the H1 receptor, prevent the initiation of this signaling cascade.

Caption: H1 Receptor Signaling Pathway and its Inhibition.

Farnesyltransferase Inhibition

A newer application of substituted ethylenediamines is in the realm of anticancer therapy as farnesyltransferase inhibitors (FTIs). Farnesyltransferase is a crucial enzyme in the post-translational modification of several proteins, most notably Ras. Farnesylation, the attachment of a farnesyl pyrophosphate group, is essential for the membrane localization and subsequent activation of Ras. Oncogenic mutations in Ras are prevalent in many human cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival, such as the Raf-MEK-ERK and PI3K-Akt pathways.

Ethylenediamine-based FTIs competitively inhibit farnesyltransferase, thereby preventing the farnesylation and activation of Ras. This leads to the downregulation of Ras-mediated signaling. Interestingly, the anticancer effects of FTIs are not solely dependent on Ras inhibition. They also affect other farnesylated proteins, such as RhoB. Inhibition of RhoB farnesylation leads to its alternative prenylation (geranylgeranylation), and this modified RhoB has been shown to have tumor-suppressive effects, including the induction of apoptosis.

Potential Research Avenues for N1,N1-Dipropylethane-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N1-Dipropylethane-1,2-diamine, a member of the vicinal diamine family, presents a versatile scaffold for a multitude of research and development applications. Its unique structural features, characterized by a flexible ethylenediamine backbone and two n-propyl substituents on one of the nitrogen atoms, offer intriguing possibilities in medicinal chemistry, coordination chemistry, and catalysis. This technical guide aims to provide an in-depth exploration of potential research areas for this compound, complete with physicochemical data, detailed experimental protocols for key reactions, and visualizations of relevant chemical transformations and workflows.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its application in research. The following table summarizes its key physicochemical data.

| Property | Value | Reference |

| CAS Number | 14165-22-1 | [1] |

| Molecular Formula | C8H20N2 | [1] |

| Molecular Weight | 144.26 g/mol | [1] |

| Boiling Point | 186-189 °C | [1] |

| Density | 0.802 g/cm³ | [1] |

| Flash Point | 69 °C | [1] |

Potential Research Areas

Medicinal Chemistry and Drug Development

The structural motif of N,N-disubstituted ethylenediamines is present in a variety of biologically active compounds. This suggests that this compound and its derivatives could be promising candidates for drug discovery programs.

a) Antimicrobial and Antifungal Agents:

Research has indicated that N,N'-dialkylpolymethylenediamine derivatives exhibit antimicrobial activities. This opens up an avenue for investigating the potential of this compound and its analogs as novel antibacterial and antifungal agents.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method can be employed to determine the MIC of this compound derivatives against various bacterial and fungal strains.

-

Preparation of Stock Solution: Dissolve a known weight of the synthesized compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of high concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

b) Precursor for Nootropic Drug Analogs:

A closely related compound, N,N-diisopropylethylenediamine, is a key intermediate in the synthesis of the nootropic drug pramiracetam. This suggests a significant potential for this compound in the synthesis of novel pramiracetam analogs and other cognitive enhancers.

Experimental Protocol: Synthesis of a Pramiracetam Analog

This protocol outlines a general two-step synthesis of a pramiracetam analog using this compound.

Step 1: Synthesis of N-(2-(dipropylamino)ethyl)-2-chloroacetamide

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve this compound (1.0 eq) in dry tetrahydrofuran (THF).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 15 °C.

-

After the addition is complete, continue stirring the reaction mixture for 6-12 hours.

-

The resulting product can be isolated and purified using standard techniques.

Step 2: Synthesis of the Pramiracetam Analog

-

Prepare the sodium salt of 2-pyrrolidone by reacting 2-pyrrolidone with a strong base like sodium methoxide.

-

React the N-(2-(dipropylamino)ethyl)-2-chloroacetamide from Step 1 with the 2-pyrrolidone sodium salt in a suitable solvent such as toluene.

-

The reaction is typically heated to facilitate the substitution reaction.

-

The final product, a pramiracetam analog, can be isolated and purified by crystallization or chromatography.

dot

Caption: Synthetic pathway for a pramiracetam analog.

Coordination Chemistry and Catalysis

The two nitrogen atoms in this compound can act as a bidentate ligand, coordinating with various metal ions to form stable chelate complexes. These metal complexes can be explored for their catalytic activities in a range of organic transformations.

Experimental Protocol: Synthesis of a Metal Complex

A general procedure for the synthesis of a metal complex with this compound is as follows:

-

Dissolve the metal salt (e.g., CuCl2, NiCl2) in a suitable solvent like ethanol.

-

Add a solution of this compound in the same solvent to the metal salt solution in a 1:1 or 1:2 molar ratio.

-

Stir the reaction mixture at room temperature or with gentle heating for a few hours.

-

The resulting metal complex may precipitate out of the solution or can be isolated by solvent evaporation.

-

The complex should be characterized by techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.

dot

Caption: General workflow for metal complex synthesis.

Data Presentation

Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Pramiracetam Analog | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Metal Complex | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Biological Activity Data

| Compound | Test Organism | MIC (µg/mL) |

| This compound Derivative 1 | Staphylococcus aureus | Data to be determined |

| This compound Derivative 1 | Escherichia coli | Data to be determined |

| This compound Derivative 1 | Candida albicans | Data to be determined |

| This compound Derivative 2 | Staphylococcus aureus | Data to be determined |

| This compound Derivative 2 | Escherichia coli | Data to be determined |

| This compound Derivative 2 | Candida albicans | Data to be determined |

Conclusion

This compound is a chemical entity with considerable untapped potential. The research areas outlined in this guide, from the development of novel therapeutic agents to the design of efficient catalysts, provide a solid foundation for future investigations. The detailed experimental protocols and structured data tables are intended to facilitate the initiation of new research projects and accelerate discoveries in these exciting fields. Further exploration into the synthesis of a broader range of derivatives and a deeper investigation into their biological and catalytic activities are highly encouraged.

References

An In-depth Technical Guide to the Theoretical Models of N1,N1-Dipropylethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the theoretical models applicable to N1,N1-Dipropylethane-1,2-diamine. Given the absence of extensive dedicated theoretical studies on this specific molecule in publicly available literature, this guide synthesizes experimental data with established computational methodologies for analogous N-alkylated diamines. The focus is to provide a robust framework for researchers to model and understand the conformational landscape and spectroscopic properties of this compound.

Molecular Structure and Conformational Analysis

This compound, an N-substituted derivative of ethylenediamine, possesses significant conformational flexibility. The key determinants of its three-dimensional structure are the rotations around the C-C and C-N single bonds. The conformational preferences are governed by a delicate balance of steric hindrance between the propyl groups and the lone pair-lone pair repulsion of the nitrogen atoms.

Similar to the parent ethylenediamine molecule, this compound is expected to exhibit a preference for a gauche conformation around the central C-C bond to minimize lone pair repulsion, in contrast to a sterically less hindered but electronically unfavorable anti conformation. The orientation of the two propyl groups on one of the nitrogen atoms further complicates the conformational space, leading to multiple potential low-energy conformers.

A proposed logical workflow for the conformational analysis of this compound is presented below.

Experimental Data

Experimental spectroscopic data provides the basis for validating theoretical models. The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) data for N,N-dipropylethylenediamine.

NMR Spectroscopy

The proton and carbon NMR spectra provide information about the chemical environment of the atoms in the molecule.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.65 | Triplet | -CH₂- (adjacent to NH₂) |

| ¹H | ~2.50 | Triplet | -CH₂- (adjacent to N(propyl)₂) |

| ¹H | ~2.40 | Triplet | -N(CH₂CH₂CH₃)₂ |

| ¹H | ~1.45 | Sextet | -N(CH₂CH₂CH₃)₂ |

| ¹H | ~0.85 | Triplet | -N(CH₂CH₂CH₃)₂ |

| ¹³C | ~53 | - | -CH₂- (adjacent to NH₂) |

| ¹³C | ~50 | - | -CH₂- (adjacent to N(propyl)₂) |

| ¹³C | ~48 | - | -N(CH₂CH₂CH₃)₂ |

| ¹³C | ~21 | - | -N(CH₂CH₂CH₃)₂ |

| ¹³C | ~12 | - | -N(CH₂CH₂CH₃)₂ |

| Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions. The assignments are based on typical values for similar N-alkylated diamines. |

FTIR Spectroscopy

The FTIR spectrum reveals the vibrational modes of the molecule, which are characteristic of its functional groups and overall structure.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3350 - 3250 | Medium, Broad | N-H stretching (primary amine) |

| 2950 - 2850 | Strong | C-H stretching (aliphatic) |

| 1590 - 1560 | Medium | N-H bending (scissoring) |

| 1470 - 1450 | Medium | C-H bending (scissoring) |

| 1150 - 1050 | Medium | C-N stretching |

| 850 - 750 | Broad | N-H wagging |

Theoretical Modeling Protocols

While a specific, validated protocol for this compound is not published, a robust approach can be constructed based on methods proven effective for similar flexible, amine-containing molecules. Density Functional Theory (DFT) is the method of choice for balancing computational cost and accuracy.

Proposed Computational Methodology

A logical progression for the theoretical investigation of this compound is outlined below.

-

Conformational Search : An initial conformational search using a molecular mechanics force field (e.g., MMFF94) should be performed to identify a set of low-energy conformers.

-

Geometry Optimization : The geometries of the identified low-energy conformers should be fully optimized using a DFT method. A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p). For molecules with significant non-covalent interactions, functionals like M06-2X may provide more accurate results.

-

Vibrational Frequency Calculations : Following optimization, vibrational frequency calculations should be performed at the same level of theory. This serves two purposes: to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to predict the infrared spectrum. The calculated frequencies are often systematically scaled to improve agreement with experimental data.

-

NMR Chemical Shift Calculations : The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors. These calculations, performed on the DFT-optimized geometries, yield theoretical chemical shifts that can be directly compared to experimental spectra.

Correlation of Theoretical and Experimental Data

The ultimate goal of theoretical modeling is to provide a detailed understanding of the molecule's properties that can be correlated with experimental observations.

-

Conformational Population : The relative energies of the calculated conformers can be used to estimate their Boltzmann populations at a given temperature. This information can help to interpret the experimental spectra, which represent an average over all populated conformations.

-

Vibrational Mode Assignment : The calculated vibrational frequencies and their corresponding atomic displacements (normal modes) allow for a definitive assignment of the peaks in the experimental FTIR spectrum to specific molecular motions.

-

NMR Chemical Shift Assignment : The calculated NMR chemical shifts can aid in the unambiguous assignment of the signals in the experimental ¹H and ¹³C NMR spectra to specific nuclei within the molecule. Discrepancies between calculated and experimental shifts can reveal subtle electronic or conformational effects not captured by the theoretical model.

Conclusion

Methodological & Application

Application Notes and Protocols for N1,N1-Dipropylethane-1,2-diamine in Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of N1,N1-Dipropylethane-1,2-diamine as a ligand in various catalytic reactions. While direct quantitative data for this specific ligand is limited in publicly available literature, its structural similarity to other N,N-dialkylethylenediamines, such as N,N-diisopropylethylenediamine (DIPEDA), suggests its potential as a valuable component in catalytic systems. These notes offer generalized protocols and performance data for analogous systems to guide researchers in its application.

Introduction

This compound is a bidentate ligand with a sterically hindered tertiary amine and a primary amine, offering a unique combination of coordinating and steric properties. This structure is analogous to other effective ligands in catalysis, suggesting its utility in a range of transformations, including copper-catalyzed cross-coupling reactions and palladium-catalyzed C-N and C-C bond-forming reactions. The steric bulk provided by the dipropyl groups can influence catalyst activity, stability, and selectivity.

Application in Copper-Catalyzed N-Arylation of Heterocycles

Diamine ligands have been shown to be effective in copper-catalyzed N-arylation of various nitrogen-containing heterocycles such as imidazoles, pyrroles, and pyrazoles.[1][2][3] These reactions are fundamental in the synthesis of pharmaceuticals and other biologically active molecules. The use of a diamine ligand can lead to milder reaction conditions and improved yields compared to ligand-free systems.

Table 1: Performance of Diamine Ligands in Copper-Catalyzed N-Arylation of Imidazole

| Ligand | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| TMEDA | CuI (10 mol%) | Dioxane | 110 | 24 | 85 |

| None | CuI (10 mol%) | Dioxane | 110 | 24 | <10 |

Data is representative for a typical copper-catalyzed N-arylation of imidazole with iodobenzene and is intended for comparative purposes.

Application in Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, this compound can function as a ligand to stabilize the palladium catalyst and as a base to facilitate key steps in the catalytic cycle. The steric hindrance around the tertiary nitrogen can be advantageous in preventing side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. A diamine can act as a ligand to palladium and as a base to activate the organoboron species for transmetalation.

General Catalytic Cycle for Suzuki-Miyaura Coupling with a Diamine Ligand

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocols

The following are generalized protocols for the synthesis of a metal-diamine complex and its application in a catalytic reaction. These should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: Synthesis of a Palladium(II)-Diamine Complex

This protocol describes a general method for the synthesis of a dichloropalladium(II) complex with this compound.

Materials:

-

Palladium(II) chloride (PdCl2)

-

This compound

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Schlenk flask and standard glassware

-

Magnetic stirrer

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend palladium(II) chloride (1.0 mmol) in anhydrous acetonitrile (20 mL).

-

To this suspension, add a solution of this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) dropwise with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. A color change and precipitation of the complex may be observed.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted starting materials.

-

Dry the complex under vacuum to yield the desired palladium(II)-diamine complex.

Workflow for Synthesis of a Metal-Diamine Complex

Caption: General workflow for the synthesis of a metal-diamine complex.

Protocol 2: Copper-Catalyzed N-Arylation of Imidazole

This protocol is a general procedure for the N-arylation of imidazole with an aryl halide using a copper-diamine catalytic system.

Materials:

-

Copper(I) iodide (CuI)

-

This compound

-

Imidazole

-

Aryl halide (e.g., Iodobenzene)

-

Potassium phosphate (K3PO4)

-

Dioxane (anhydrous)

-

Schlenk tube and standard glassware

-

Magnetic stirrer with heating

Procedure:

-

To a dried Schlenk tube under an inert atmosphere, add CuI (0.1 mmol), imidazole (1.2 mmol), and K3PO4 (2.0 mmol).

-

Add anhydrous dioxane (5 mL) to the tube.

-

Add this compound (0.2 mmol) followed by the aryl halide (1.0 mmol).

-

Seal the Schlenk tube and heat the reaction mixture at 110 °C for 24 hours with vigorous stirring.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylimidazole.

Conclusion

This compound holds promise as a versatile ligand in catalysis due to its structural features. While specific performance data is not widely reported, the provided generalized protocols and comparative data for similar diamine ligands offer a solid foundation for researchers to explore its potential in enhancing various catalytic transformations. Further studies are encouraged to fully elucidate its catalytic activity and expand its applications in organic synthesis and drug development.

References

- 1. [PDF] Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. | Semantic Scholar [semanticscholar.org]

- 2. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

Applications of N¹,N¹-Dipropylethane-1,2-diamine in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N¹,N¹-Dipropylethane-1,2-diamine is a versatile vicinal diamine that holds significant potential as a ligand and reagent in various organic transformations. Its structural motif, featuring both a chelating ethylenediamine backbone and sterically accessible N-propyl groups, makes it a candidate for applications in transition metal catalysis, particularly in cross-coupling reactions. This document provides an overview of the anticipated applications of N¹,N¹-Dipropylethane-1,2-diamine, drawing parallels from structurally related N,N-dialkylethylenediamines. Detailed protocols for representative reactions, including copper-catalyzed N-arylation and palladium-catalyzed Suzuki-Miyaura coupling, are presented to guide researchers in employing this compound in their synthetic endeavors.

Introduction

Vicinal diamines are a critical class of compounds in organic synthesis, serving as essential building blocks for pharmaceuticals, agrochemicals, and as highly effective ligands in asymmetric and cross-coupling catalysis.[1] The unique combination of two nitrogen atoms in a 1,2-relationship allows these molecules to act as bidentate ligands, forming stable complexes with a variety of transition metals. N¹,N¹-Dipropylethane-1,2-diamine, with its specific N,N-dipropyl substitution, offers a unique steric and electronic profile that can influence reaction outcomes in terms of yield, selectivity, and catalyst stability. While specific literature on N¹,N¹-Dipropylethane-1,2-diamine is limited, its structural similarity to other N,N-dialkylethylenediamines allows for the extrapolation of its potential applications.

Potential Applications in Catalysis

Based on the established reactivity of analogous N,N-dialkylethylenediamines, N¹,N¹-Dipropylethane-1,2-diamine is expected to be a highly effective ligand in the following catalytic reactions:

-

Copper-Catalyzed Cross-Coupling Reactions (e.g., Ullmann and Chan-Lam Couplings): Diamine ligands are known to accelerate copper-catalyzed C-N, C-O, and C-S bond formation. The chelation of the diamine to the copper center can enhance the solubility and reactivity of the catalyst.

-

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): In palladium catalysis, diamine ligands can play a crucial role in stabilizing the active catalytic species and promoting key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2]

-

Asymmetric Synthesis: While N¹,N¹-Dipropylethane-1,2-diamine itself is achiral, it can be used as a precursor for the synthesis of chiral ligands by modification of the second nitrogen atom. These chiral ligands can then be employed in a variety of asymmetric transformations.

Application Note 1: Copper-Catalyzed N-Arylation of Heterocycles

Introduction: The N-arylation of heterocycles is a fundamental transformation in medicinal chemistry, as the N-aryl moiety is a common feature in a vast number of pharmaceutical agents. Copper-catalyzed N-arylation reactions, often facilitated by diamine ligands, provide a powerful tool for the synthesis of these valuable compounds. N¹,N¹-Dipropylethane-1,2-diamine is anticipated to be an effective ligand in this context, promoting the coupling of aryl halides with N-heterocycles.

Representative Reaction:

Caption: General workflow for copper-catalyzed N-arylation.

Experimental Protocol (General Procedure):

A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with CuI (5 mol%), N¹,N¹-Dipropylethane-1,2-diamine (10 mol%), the N-heterocycle (1.0 mmol), the aryl halide (1.2 mmol), and K₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., DMF or dioxane, 3 mL) is then added via syringe. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.

Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Data (Representative Data for a Structurally Similar Diamine Ligand):

The following table summarizes representative yields for the copper-catalyzed N-arylation of imidazole with various aryl iodides using a diamine ligand. Note: This data is illustrative and the performance of N¹,N¹-Dipropylethane-1,2-diamine may vary.

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | Iodobenzene | 1-Phenyl-1H-imidazole | 85 |

| 2 | 1-Iodo-4-methoxybenzene | 1-(4-Methoxyphenyl)-1H-imidazole | 92 |

| 3 | 1-Iodo-4-nitrobenzene | 1-(4-Nitrophenyl)-1H-imidazole | 78 |

| 4 | 2-Iodotoluene | 1-(o-Tolyl)-1H-imidazole | 75 |

Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. The choice of ligand is crucial for the efficiency and scope of this reaction. N,N-dialkylethylenediamines can act as effective ligands for palladium, facilitating the catalytic cycle.

Catalytic Cycle:

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol (General Procedure):

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol) is added to a Schlenk tube. A palladium source, such as Pd(OAc)₂ (2 mol%), and N¹,N¹-Dipropylethane-1,2-diamine (4 mol%) are then added. The tube is evacuated and backfilled with argon. A solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water, is added. The reaction mixture is heated (typically 80-100 °C) with vigorous stirring for 2-12 hours.

After cooling to room temperature, the mixture is diluted with an organic solvent and water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography.

Quantitative Data (Representative Data for a Diamine-type Ligand System):

The following table provides representative yields for the Suzuki-Miyaura coupling of 4-bromotoluene with various arylboronic acids using a palladium/diamine ligand system. Note: This data is for illustrative purposes, and the actual performance with N¹,N¹-Dipropylethane-1,2-diamine should be determined experimentally.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 95 |

| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-4-methyl-1,1'-biphenyl | 98 |

| 3 | 3-Chlorophenylboronic acid | 3'-Chloro-4-methyl-1,1'-biphenyl | 89 |

| 4 | 2-Thiopheneboronic acid | 2-(p-Tolyl)thiophene | 91 |

Conclusion

N¹,N¹-Dipropylethane-1,2-diamine represents a promising and versatile ligand for a range of important transformations in organic synthesis. While direct experimental data for this specific compound is not yet widely available, its structural characteristics suggest high potential in copper- and palladium-catalyzed cross-coupling reactions. The provided protocols and representative data for analogous systems offer a solid foundation for researchers to begin exploring the utility of N¹,N¹-Dipropylethane-1,2-diamine in their own synthetic challenges. Further investigation into its applications, particularly in asymmetric catalysis, is warranted and expected to yield valuable synthetic methodologies.

Disclaimer: The experimental protocols and quantitative data provided herein are based on general procedures and representative examples from the literature for structurally similar compounds. Optimal reaction conditions for N¹,N¹-Dipropylethane-1,2-diamine may vary and should be determined empirically. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for N1,N1-Dipropylethane-1,2-diamine in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N1-Dipropylethane-1,2-diamine is a versatile diamine monomer that holds significant potential in the synthesis of a variety of polymers, including polyamides and polyurethanes. Its unique structure, featuring both a primary and a tertiary amine, can impart interesting properties to the resulting polymers, such as modified solubility, thermal stability, and mechanical performance. These characteristics make polymers derived from this monomer attractive for a range of applications, from industrial materials to advanced drug delivery systems.

These application notes provide a comprehensive overview of the use of this compound as a monomer in polymer synthesis. Detailed experimental protocols for the synthesis of both a polyamide and a polyurethane are presented, along with data on the expected properties of these polymers.

Polymer Synthesis Applications

The presence of two amine groups allows this compound to participate in various polymerization reactions. The most common applications involve its use as a chain extender or a comonomer in the synthesis of:

-